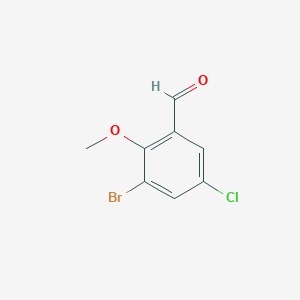

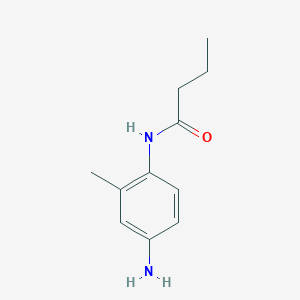

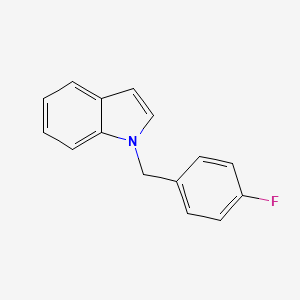

![molecular formula C22H16N2O6 B1331964 2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid CAS No. 7084-12-0](/img/structure/B1331964.png)

2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid is a complex organic molecule that features multiple functional groups, including carboxylic acids and an amide linkage. The structure of this compound suggests that it could have interesting chemical properties and potential applications in various fields such as pharmaceuticals and materials science.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid, they do provide insights into related compounds. For instance, the synthesis of 4-carboxyanilinium tartrate involves the formation of carboxyl and amino functionalities on an aromatic ring, which is a structural feature also present in the target compound . The synthesis of such compounds typically involves the formation of amide bonds between carboxylic acid and amine groups, which could be relevant for the synthesis of 2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-carboxyanilinium tartrate, shows that the carboxyl planes are twisted from the aromatic plane . This could imply that in 2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid, similar steric interactions may influence the overall molecular conformation, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid. However, the presence of carboxylic acid groups suggests that it could participate in reactions typical of this functional group, such as esterification or amide bond formation . The amino group could also be involved in reactions with electrophiles or could be modified using techniques like the ANIBAL method, which targets carboxylic and amino groups for stable isotope labeling .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid can be inferred from the properties of structurally similar compounds. For example, the intricate three-dimensional hydrogen-bonding networks observed in the crystal structures of 4-carboxyanilinium tartrate suggest that the target compound may also exhibit strong intermolecular interactions, which could affect its solubility, melting point, and crystal formation . The presence of both hydrophobic aromatic rings and hydrophilic carboxylic acid groups could lead to amphiphilic behavior, which might be useful in applications such as drug delivery systems.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Effects

Studies have revealed potential antimicrobial and antifungal applications of compounds related to 2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid. Specifically, a study demonstrated the in vitro anti-leishmanial and anti-fungal effects of new SbIII carboxylates, which includes derivatives of 2-carboxybenzoyl amino acids (Khan et al., 2011).

Catalysis and Chemical Reactions

Research has indicated the role of related compounds in catalysis and chemical reactions. For instance, carbonylation of nitrobenzene to N-methyl phenylcarbamate, a reaction catalyzed by palladium-phenanthroline complexes, is enhanced by the addition of aniline and a carboxylic acid, including 2-NH2C6H4COOH (Gasperini et al., 2003).

Structural Analysis in Chemistry

The structural aspects of similar compounds have been a subject of interest. A study on N-(2-carboxybenzoyl)-L-leucine methyl ester delved into its crystal structure, highlighting variations in the dihedral angles between the planes of the carboxyl group and the benzene ring (Onofrio et al., 2006).

Propiedades

IUPAC Name |

2-[[4-[(2-carboxybenzoyl)amino]phenyl]carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O6/c25-19(15-5-1-3-7-17(15)21(27)28)23-13-9-11-14(12-10-13)24-20(26)16-6-2-4-8-18(16)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLGOYXBOAXCEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360515 |

Source

|

| Record name | 2,2'-(1,4-Phenylenedicarbamoyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid | |

CAS RN |

7084-12-0 |

Source

|

| Record name | 2,2'-(1,4-Phenylenedicarbamoyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((4-((2-CARBOXYBENZOYL)AMINO)ANILINO)CARBONYL)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)